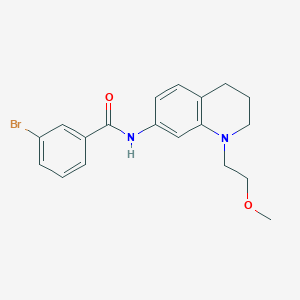

3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-24-11-10-22-9-3-5-14-7-8-17(13-18(14)22)21-19(23)15-4-2-6-16(20)12-15/h2,4,6-8,12-13H,3,5,9-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWLROAVMQUCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.

Bromination: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Formation of the Benzamide Moiety: The final step involves the coupling of the brominated tetrahydroquinoline with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced tetrahydroquinoline derivatives.

Substitution: Formation of substituted benzamide derivatives with various nucleophiles replacing the bromine atom.

Scientific Research Applications

3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the effects of brominated benzamides on biological systems, including their potential as anticancer or antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the methoxyethyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related analogs from the evidence, highlighting key differences in substituents and molecular properties:

Key Observations:

- Benzamide Substituents : The 3-bromo group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl , nitro ) or electron-donating groups (e.g., methoxy ). Bromine’s polarizability may facilitate halogen bonding in target interactions.

- Tetrahydroquinoline Modifications: The 2-methoxyethyl group provides moderate hydrophilicity compared to sulfonyl or carbonyl substituents, balancing solubility and membrane permeability.

- Molecular Weight : The target compound (410.31 g/mol) falls within the range of drug-like molecules, though analogs with trifluoromethyl or sulfonyl groups exhibit higher weights (e.g., 474.40 g/mol ).

Role of Substituents in Target Engagement

- Trifluoromethyl Groups () : The 3,5-bis(trifluoromethyl)benzamide analog exhibits potent mTOR inhibition, attributed to enhanced lipophilicity and hydrophobic interactions with kinase domains .

- Methoxyethyl vs. Sulfonyl Groups : The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to sulfonyl-containing analogs (e.g., ), which are more metabolically stable but less soluble.

- Bromo vs.

Biological Activity

3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of tetrahydroquinoline derivatives. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 389.3 g/mol. The presence of the bromine atom and the methoxyethyl group significantly influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21BrN2O2 |

| Molecular Weight | 389.3 g/mol |

| CAS Number | 1171061-26-9 |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, tetrahydroquinoline derivatives have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A study published in Pharmaceuticals highlighted the antiproliferative effects of related compounds on human cancer cell lines such as A431 (epidermoid carcinoma) and H1975 (non-small cell lung cancer). The most active compound demonstrated an IC50 value of 1.22 µM against H1975 cells, comparable to established drugs like osimertinib .

The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cancer progression. Research indicates that such compounds can inhibit the epidermal growth factor receptor (EGFR), a critical player in tumorigenesis.

Table: Inhibition Potency Against EGFR

| Compound | IC50 (nM) |

|---|---|

| 3-bromo-N-(1-(2-methoxyethyl)... | TBD |

| Osimertinib | 11.29 |

| Gefitinib | 10.41 |

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that tetrahydroquinoline derivatives possess antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial effects against various pathogens.

Research Findings

A study investigating the antimicrobial properties of related benzimidazole derivatives indicated that certain structural modifications enhance their efficacy against bacterial strains . This suggests potential for further exploration into the antimicrobial applications of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents can significantly affect potency and selectivity.

Key Observations

- The introduction of bromine at position 3 enhances binding affinity to target proteins.

- The methoxyethyl group contributes to improved solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and what analytical methods validate its purity?

The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted tetrahydroquinoline amine. For example, analogous compounds like 2-bromo-N-methoxy-N-methylbenzamide are synthesized via activation of carboxylic acids (e.g., using thionyl chloride) followed by amide coupling . Purity validation employs HPLC (High-Performance Liquid Chromatography) with UV detection and ¹H/¹³C NMR to confirm structural integrity. Key NMR signals for related benzamides include aromatic protons at δ 7.6–8.1 ppm and methoxy groups at δ 3.3–3.5 ppm .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Solubility profiling should be conducted in solvents like DMSO, methanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure can be designed using accelerated degradation protocols. For example, outlines environmental fate studies, which can be adapted to assess hydrolytic stability via LC-MS monitoring .

Q. What spectroscopic techniques are critical for characterizing its structure?

- ¹H/¹³C NMR : To confirm the bromine substitution pattern on the benzamide and methoxyethyl group on the tetrahydroquinoline.

- HRMS (High-Resolution Mass Spectrometry) : For exact mass verification (e.g., expected [M+H]+ for C₂₀H₂₂BrN₂O₂: 425.08 g/mol).

- FT-IR : To identify amide C=O stretches (~1650 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination in the benzamide moiety to avoid byproducts?

Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. A controlled approach involves using Lewis acid catalysts (e.g., FeBr₃) in anhydrous conditions, as seen in triazine-based brominations (). Reaction monitoring via TLC or in-situ Raman spectroscopy helps track intermediate formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the desired isomer .

Q. What strategies resolve contradictory biological activity data in cell-based assays?

Contradictions may stem from off-target effects or compound instability. Solutions include:

- Dose-Response Curves : To identify non-linear effects.

- Metabolite Profiling : LC-MS to detect degradation products.

- Proteomic Knockdown : siRNA silencing of suspected off-target receptors.

’s split-plot experimental design can be adapted to test multiple variables (e.g., pH, serum concentration) in parallel .

Q. How does the methoxyethyl group on the tetrahydroquinoline impact pharmacokinetic properties?

The methoxyethyl chain enhances solubility but may reduce blood-brain barrier penetration due to increased polarity. Computational modeling (e.g., molecular dynamics simulations) predicts logP values, while in vitro assays (Caco-2 permeability) validate absorption. Comparative studies with analogs (e.g., ’s brominated morpholine derivatives) can isolate structural contributions .

Q. What experimental designs are suitable for studying its stability in biological matrices?

Adopt a randomized block design () with biological replicates. Incubate the compound in plasma, liver microsomes, and simulated gastric fluid. Quantify degradation using LC-MS/MS and apply kinetic models (e.g., first-order decay) to estimate half-lives. Include controls for enzymatic activity (e.g., heat-inactivated plasma) .

Q. How can X-ray crystallography aid in elucidating its binding mode to target proteins?

Co-crystallization with purified protein targets (e.g., kinases) requires saturating compound concentrations. ’s monoclinic crystal system (P21/n, β = 98.4°) for a brominated naphthyl analog demonstrates the feasibility of resolving halogen-protein interactions. Data collection at synchrotron facilities (λ = 0.9–1.0 Å) enhances resolution .

Methodological Guidance

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Replace the bromine with Cl, F, or methyl groups (see for bromophenyl analogs).

- Side-Chain Variations : Test alternative ethers (e.g., ethoxyethyl) on the tetrahydroquinoline.

- Assay Selection : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to capture multi-target effects. Dose-response data should be analyzed via IC₅₀/EC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.